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Neopentyl acrylate - 4513-36-4

Neopentyl acrylate

Catalog Number: EVT-372744
CAS Number: 4513-36-4
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
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Product Introduction

Description

Neopentyl glycol diacrylate is a difunctional acrylate monomer commonly employed in the production of ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives. [, ] The molecule features two acrylate functional groups, making it a crucial crosslinking agent in various polymer systems. [, ] NPGDA is valued for its ability to enhance the hardness, flexibility, chemical resistance, and weatherability of cured coatings. []

2-Ethylhexyl Acrylate

Compound Description: 2-Ethylhexyl acrylate (EHA) is a monofunctional acrylate commonly employed in the production of UV-curable coatings. [] It functions as a reactive diluent, effectively lowering the viscosity of the formulations. [] In studies investigating dermal tumorigenic activity, EHA demonstrated significant activity, leading to tumors in mice. []

Relevance: 2-Ethylhexyl acrylate is structurally similar to neopentyl acrylate, both sharing the acrylate functional group (CH2=CH-COO-). The difference lies in their alcohol moieties: neopentyl acrylate features a neopentyl group (CH3)3C-CH2-, while 2-ethylhexyl acrylate has a 2-ethylhexyl group (CH3(CH2)3CH(CH2CH3)-CH2-). Both compounds belong to the acrylate class. []

Relevance: Similar to neopentyl acrylate, methylcarbamoyloxyethyl acrylate possesses an acrylate functional group (CH2=CH-COO-). [] The structural difference lies in their alcohol components: neopentyl acrylate contains a neopentyl group ((CH3)3C-CH2-), while methylcarbamoyloxyethyl acrylate features a methylcarbamoyloxyethyl group (CH3NHCOO-CH2-CH2-). Both are classified as acrylates. []

Neopentyl Glycol Diacrylate

Compound Description: Neopentyl glycol diacrylate (NPGDA) is a difunctional acrylate commonly used as a cross-linker in UV-curable coatings. [] It possesses two acrylate groups, facilitating the formation of crosslinks between polymer chains during the curing process. [] Studies revealed that NPGDA exhibits significant dermal tumorigenic activity. []

Relevance: Neopentyl glycol diacrylate shares a close structural relationship with neopentyl acrylate. [] While neopentyl acrylate has one acrylate group, NPGDA possesses two acrylate groups linked by a neopentyl glycol unit (-CH2-C(CH3)2-CH2-). This structural difference makes NPGDA a difunctional cross-linker, in contrast to neopentyl acrylate's monofunctional nature. []

Esterdiol-204-Diacrylate

Compound Description: Esterdiol-204-diacrylate (EDDA) is a difunctional acrylate frequently employed as a cross-linker in photocurable coatings. [] Its two acrylate groups enable it to form crosslinks between polymer chains during curing, enhancing the coating's mechanical properties. []

Relevance: Both esterdiol-204-diacrylate and neopentyl acrylate fall under the acrylate class, with EDDA classified as a difunctional acrylate due to its two acrylate groups. [] While the specific structure of Esterdiol-204 (ED204) is not provided in the abstract, its designation as a diacrylate indicates a structural similarity to neopentyl glycol diacrylate (NPGDA), where two acrylate groups are connected via an alcohol moiety. []

Pentaerythritol Tri(tetra)acrylate

Compound Description: Pentaerythritol tri(tetra)acrylate (PETA) is a multifunctional acrylate, commonly existing as a mixture of tri- and tetra-acrylate esters. [, ] It serves as a cross-linking agent in UV-curable coatings, contributing to the formation of a three-dimensional network structure within the cured film. [, ]

Relevance: Although pentaerythritol tri(tetra)acrylate and neopentyl acrylate are both acrylates, their functionalities differ. [] PETA typically exists as a mixture of tri- and tetra-functional acrylates, implying the presence of three or four acrylate groups in its structure. [] In contrast, neopentyl acrylate is monofunctional, containing only one acrylate group. []

1,1-Dihydroperfluorobutyl Acrylate

Compound Description: Poly-1,1-dihydroperfluorobutyl acrylate is investigated for its behavior under electron irradiation, specifically its crosslinking and degradation properties. [] Notably, it exhibits distinct crosslinking and degradation energy values compared to other polyacrylates. []

Trimethylolpropane Triacrylate

Compound Description: Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate commonly used in UV curable coatings. [, , ] It acts as a crosslinker due to its three acrylate functional groups. [, , ] Studies using DPC and RPT have been conducted to understand its photocuring behavior in various resin systems. [, ]

Propoxylated Neopentyl Glycol Diacrylate

Compound Description: Propoxylated neopentyl glycol diacrylate is a difunctional acrylate monomer used in UV curing applications. [, ] It enhances flexibility and reduces viscosity in formulations. [, ] Studies comparing its behavior to propoxylated pentaerithritol triacrylate have shown differences in reaction levels and curing properties. []

Hydroxyethyl Acrylate

Compound Description: Hydroxyethyl acrylate (HEA) is a multifunctional acrylate commonly used in the synthesis of UV-curable polyurethane acrylates (PUAs). [, , ] Its hydroxyl group allows it to react with isocyanate groups, forming urethane linkages, while its acrylate group enables UV curing. [, , ]

Overview

Neopentyl acrylate is an important compound in the field of polymer chemistry, primarily used as a monomer in the synthesis of various polymers and copolymers. It is classified as an acrylate ester, which is derived from neopentyl glycol and acrylic acid. The compound is known for its ability to enhance the properties of polymers, making them suitable for a wide range of applications in coatings, adhesives, and sealants.

Source

Neopentyl acrylate is synthesized from neopentyl glycol, which is produced through the aldol condensation of formaldehyde and isobutyraldehyde, followed by hydrogenation. This process allows for the production of high-purity neopentyl glycol, which can then be reacted with acrylic acid to form neopentyl acrylate.

Classification
  • Chemical Name: Neopentyl acrylate
  • Molecular Formula: C₇H₁₄O₂
  • Functional Group: Ester
Synthesis Analysis

Methods

The synthesis of neopentyl acrylate typically involves the following steps:

  1. Preparation of Neopentyl Glycol:
    • Aldol Condensation: Formaldehyde reacts with isobutyraldehyde in the presence of a catalyst (such as triethylamine) to form hydroxypivaldehyde.
    • Hydrogenation: The hydroxypivaldehyde is hydrogenated using Raney nickel as a catalyst to yield neopentyl glycol.
  2. Esterification:
    • Neopentyl glycol is then reacted with acrylic acid under controlled conditions to produce neopentyl acrylate. This reaction typically involves the use of an acid catalyst to facilitate the esterification process.

Technical Details

  • The reaction conditions (temperature, pressure, and catalyst type) are critical for optimizing yield and purity.
  • The molar ratio of neopentyl glycol to acrylic acid can significantly influence the efficiency of the synthesis.
Molecular Structure Analysis

Structure

Neopentyl acrylate has a distinct molecular structure characterized by its branched alkane backbone and an acrylic functional group.

  • Structural Representation:
    H2C=C(C(O)(C4H9))O\text{H}_2C=C(\text{C}(O)(\text{C}_4\text{H}_9))\text{O}

Data

  • Molecular Weight: Approximately 130.19 g/mol
  • Boiling Point: Varies depending on purity but typically around 150 °C at atmospheric pressure.
  • Density: Approximately 0.95 g/cm³.
Chemical Reactions Analysis

Reactions

Neopentyl acrylate can undergo various chemical reactions typical for acrylates, including:

  1. Polymerization:
    • Neopentyl acrylate can participate in radical polymerization reactions to form poly(neopentyl acrylate), which exhibits favorable mechanical and thermal properties.
  2. Cross-Linking Reactions:
    • It can be used in formulations with other monomers to create cross-linked networks, enhancing material properties such as toughness and chemical resistance.

Technical Details

  • The polymerization process often requires initiators (e.g., azobisisobutyronitrile) and can be influenced by temperature and solvent conditions.
Mechanism of Action

Process

The mechanism by which neopentyl acrylate acts in polymerization involves free radical initiation:

  1. Initiation: Free radicals are generated from an initiator.
  2. Propagation: The free radicals react with neopentyl acrylate, leading to chain growth.
  3. Termination: The reaction can terminate through various mechanisms such as combination or disproportionation.

Data

  • Reaction rates can vary based on temperature and concentration of reactants.
  • Typical polymerization temperatures range from 60 °C to 80 °C under inert atmosphere conditions to prevent premature termination.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Mildly sweet odor.
  • Solubility: Soluble in organic solvents like acetone and ethanol but insoluble in water.

Chemical Properties

  • Reactivity: Neopentyl acrylate is reactive towards nucleophiles due to the electrophilic nature of the carbon-carbon double bond.
  • Stability: Stable under normal conditions but sensitive to light and heat, which can initiate polymerization.
Applications

Neopentyl acrylate finds extensive use in various scientific and industrial applications:

  1. Coatings: Used in formulations for paints and coatings due to its ability to improve adhesion and durability.
  2. Adhesives: Employed in pressure-sensitive adhesives where flexibility and strength are required.
  3. Sealants: Useful in construction applications for sealing joints due to its excellent weather resistance.
  4. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility when formulated appropriately.
Synthetic Methodologies and Reaction Mechanisms

Catalytic Transesterification Processes for Neopentyl Acrylate Production

Transesterification represents the dominant industrial method for synthesizing neopentyl acrylate due to its superior selectivity and milder reaction conditions compared to direct esterification. The process involves reacting methyl acrylate (or ethyl acrylate) with neopentyl glycol (NPG) in the presence of heterogeneous catalysts. Solid base catalysts, particularly alkali metal fluorides supported on α-Al₂O₃ (e.g., CsF/α-Al₂O₃ or KF/α-Al₂O₃), demonstrate exceptional efficacy. These catalysts operate via a nucleophilic acyl substitution mechanism where the metal cation (Cs⁺ or K⁺) activates the carbonyl oxygen of the acrylate ester, while the basic fluoride anion (F⁻) deprotonates the neopentyl glycol hydroxyl group. The resulting alkoxide ion attacks the activated carbonyl carbon, forming neopentyl acrylate and methanol as a byproduct [2] [5].

Key Reaction Mechanism Steps:

  • Adsorption: Methyl acrylate adsorbs onto the catalyst surface via carbonyl oxygen coordination to Lewis acid sites.
  • Deprotonation: Catalyst base sites abstract a proton from NPG, generating a neopentyl alkoxide.
  • Nucleophilic Attack: The neopentyl alkoxide attacks the electrophilic carbonyl carbon of methyl acrylate.
  • Methanol Elimination: A tetrahedral intermediate collapses, releasing methanol and forming neopentyl acrylate.
  • Desorption: Neopentyl acrylate desorbs from the catalyst surface.

A critical challenge is suppressing Michael addition side reactions, where the nucleophilic alkoxide attacks the β-carbon of acrylate esters instead of the carbonyl carbon, leading to non-productive oligomers. Weakly basic sites on the catalyst surface minimize this parasitic reaction, as strong bases promote it [2].

Table 1: Performance of Solid Catalysts in Neopentyl Acrylate Transesterification

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Key Advantage
CsF/α-Al₂O₃80-9092-95>90High basic strength, low Michael addition
KF/α-Al₂O₃85-9588-9285-88Cost-effective
LiNO₃/γ-Al₂O₃90-10085-9080-85Moderate basicity
Ca(NO₃)₂/γ-Al₂O₃95-10582-8778-82Stability at higher temperatures

Comparative Analysis of Esterification vs. Transesterification Routes

Neopentyl acrylate synthesis employs two primary pathways: acid-catalyzed esterification of acrylic acid with neopentyl glycol and base-catalyzed transesterification of acrylate esters (e.g., methyl acrylate) with NPG.

Esterification Route:

  • Reaction: Acrylic Acid + Neopentyl Glycol ⇌ Neopentyl Acrylate + Water
  • Catalysts: Homogeneous acids (H₂SO₄, p-toluene sulfonic acid) or solid acids (Amberlyst-15, sulfated zirconia).
  • Challenges:
  • Equilibrium limitations requiring excess reactants or continuous water removal.
  • Acid-catalyzed side reactions: Etherification of NPG (forming neopentyl glycol ethers), acrylic acid dimerization, and polymerization of the acrylate product.
  • Corrosion necessitates specialized equipment.
  • Product purification complexity due to azeotropes between water, acrylic acid, and neopentyl acrylate [4] [9].

Transesterification Route:

  • Reaction: Methyl Acrylate + Neopentyl Glycol ⇌ Neopentyl Acrylate + Methanol
  • Catalysts: Heterogeneous bases (carbonates, supported fluorides) or alkoxides.
  • Advantages:
  • Avoids water formation, eliminating hydrolysis risks and azeotropic complexities.
  • Milder temperatures (typically 80-110°C vs. 110-140°C for esterification).
  • Higher selectivity achievable with tailored solid base catalysts.
  • Methanol byproduct is easily separated via distillation due to significant boiling point differences [5].

Thermodynamically, transesterification is favored by methanol removal, shifting equilibrium towards neopentyl acrylate. Kinetic studies indicate that while initial reaction rates can be higher in esterification using strong acids, overall selectivity to the target monoacrylate (NPG is a diol) is superior in transesterification due to reduced oligomerization [4] [5].

Figure 1: Route Selection Decision Flowchart:

NPG + Acrylate Source → [Is Acrylic Acid Cost/Availability Favorable?] → Yes → Esterification (with stringent water removal)  ↓ No  Transesterification (with methanol removal)  

Role of Composite Catalyst Systems (Carbonate-Thiocyanate Synergy)

Advanced catalyst formulations combining alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) and thiocyanate salts (e.g., KSCN, NaSCN) significantly enhance neopentyl acrylate yield and inhibit polymerization during synthesis. This synergy operates through distinct mechanisms:

  • Carbonate Component: Provides primary catalytic activity by generating the nucleophilic alkoxide from NPG:K₂CO₃ + HO-CH₂C(CH₃)₂CH₂-OH → KHO-CH₂C(CH₃)₂CH₂-O⁻ + KHCO₃The bicarbonate byproduct is often decomposed in situ by mild heating.

  • Thiocyanate Component: Functions primarily as a potent polymerization inhibitor. The thiocyanate anion (SCN⁻) acts as a radical scavenger:R• + SCN⁻ → R-SCN⁻ (where R• is an acrylate radical)The resulting thiyl radical (RS•) is resonance-stabilized and less reactive towards propagation. Additionally, thiocyanates complex with trace metal ions (e.g., Fe³⁺) that can initiate radical polymerization [1] [4].

The physical mixture or co-impregnation of these salts creates a multifunctional system. Optimal performance requires careful balancing of the components. Typical loadings range from 0.5-2 wt% carbonate and 0.1-0.5 wt% thiocyanate relative to reactants. Excess thiocyanate can marginally reduce reaction rate, but the dramatic improvement in selectivity (often >95%) outweighs this minor kinetic penalty. This catalyst system is particularly effective in reactive distillation configurations where localized heating at distillation stages poses polymerization risks [4].

Table 2: Functions of Composite Catalyst Components

ComponentPrimary FunctionSecondary RoleOptimal Loading (wt%)
K₂CO₃ / Na₂CO₃Base catalyst: Alkoxide generationNeutralizes acidic impurities0.8 - 1.5
KSCN / NaSCNRadical scavenger: Inhibits polymerizationComplexes pro-polymerization metal ions0.2 - 0.4
Phosphorous Acid AdditivesStabilizes inhibitors, reduces oxidationMildly passivates strong base sites0.05 - 0.1

Optimization of Reactive Distillation Techniques for Yield Enhancement

Reactive distillation (RD) integrates esterification/transesterification with simultaneous separation of byproducts (water/methanol), driving equilibrium-limited reactions towards near-complete conversion (>98%) in a single unit operation. For neopentyl acrylate, RD is predominantly applied to the transesterification route due to the easier separation of methanol compared to water-acrylic acid azeotropes.

Column Design and Operation:

  • Catalytic Packing: Solid catalysts (e.g., K₂CO₃/KSCN supported on inert carriers or ion-exchange resins like Amberlyst-15) are structured within the reactive zone (typically middle column stages). Sulzer Katapak-SP® packs are commonly employed, embedding catalyst particles within wire-mesh structures providing high surface area and efficient vapor-liquid contact [3] [9].
  • Feed Points: Methyl acrylate (lower boiling) is often fed above the reactive zone, while NPG (higher boiling) enters below it. This counter-current flow ensures optimal reactant concentrations throughout the catalytic section.
  • Byproduct Removal: Methanol (boiling point ~65°C) forms low-boiling azeotropes with methyl acrylate but is readily removed overhead. Efficient condensers and reflux control minimize methyl acrylate loss. Neopentyl acrylate (higher boiling) is recovered from the column bottom [4] [9].
  • Temperature/Pressure Profile: Temperatures range from 70-90°C at the top (condensing methanol) to 120-140°C at the bottom (neopentyl acrylate product). Moderate vacuum (e.g., 0.2-0.5 bar) can lower temperatures, reducing thermal polymerization risks.

Performance Advantages:

  • Equilibrium Override: Continuous methanol removal shifts the transesterification equilibrium per Le Chatelier's principle, enabling high conversions without reactant excess.
  • Energy Integration: The exothermic reaction provides heat for distillation, reducing reboiler duty. Simulations indicate 25-40% energy savings versus sequential reactor-distillation systems [9].
  • In Situ Inhibition: Polymerization inhibitors (thiocyanates, phenothiazine derivatives) added to the reboiler or feed streams are efficiently distributed throughout the column via reflux and vapor flow, protecting the entire reactive zone [3] [4].

Table 3: Reactive Distillation Performance vs. Batch Reactor

ParameterBatch Reactor with DistillationReactive Distillation ColumnImprovement
Conversion of NPG80-85%97-99%+15-19%
Selectivity to Monoester85-88%94-97%+9-11%
Energy ConsumptionHigh (Separate reaction & distillation)Moderate (Integrated heating)~35% reduction
Batch Cycle Time8-12 hoursContinuous operation>70% reduction

Inhibition Strategies: Nitrogen-Oxide Radicals in Polymerization Control

Preventing premature polymerization of acrylic monomers during synthesis and purification is critical for safety and product quality. Neopentyl acrylate, bearing highly reactive acrylic and allylic groups, is particularly susceptible to radical chain polymerization. Advanced inhibition strategies leverage nitrogen-oxide radicals (nitroxides) and phenolic compounds synergistically:

  • Nitrogen-Oxide Radicals (e.g., TEMPO, 4-OH-TEMPO): These stable radicals act as highly efficient scavengers of carbon-centered radicals (R•) that initiate polymerization:R• + >N-O• → >N-O-RThe alkoxyamine adduct (>N-O-R) is stable under process conditions and cannot propagate polymerization. Nitroxides exhibit high inhibition rate constants (kinh ~ 10⁴-10⁵ M⁻¹s⁻¹) and function effectively at low concentrations (50-500 ppm). Crucially, they remain active under anaerobic conditions prevalent in distillation columns [7] [8].

  • Phenolic Inhibitors (e.g., Hydroquinone - HQ, Hydroquinone Monomethyl Ether - MeHQ): Phenolics primarily trap peroxyl radicals (ROO•) generated if oxygen is present:ROO• + ArOH → ROOH + ArO•The phenoxyl radical (ArO•) is stabilized by resonance and may dimerize or react with another peroxyl radical. While MeHQ is standard for transport/storage (effective at ambient T, O₂ present), its radical-trapping stoichiometry (n ≈ 2) and thermal stability limit its utility during high-temperature processing like distillation [7] [8].

Synergistic Systems: Combining nitroxides (e.g., 4-OH-TEMPO) with phenoxazine (PNX) or phenothiazine (PTZ) provides robust protection:

  • Acid-Mediated Regeneration: Under acidic conditions (often present in reactors/residues), protonation facilitates nitroxide regeneration:>N⁺-O-R + ArOH → >N-OH⁺ + RO-Ar (followed by oxidation back to >N-O•)
  • Phenoxazine Activation: N-alkyl phenoxazines (e.g., N-methyl phenoxazine) undergo gradual acid-catalyzed dealkylation to phenoxazine (PNX) during processing. PNX acts as a potent hydrogen donor with high stoichiometry (n > 10) and regenerates the nitroxide from hydroxylamine intermediates:>N-OH + PNX → >N-O• + PNX-H• [8].

In reactive distillation columns, inhibitors are typically introduced continuously via the reflux stream or directly into the reboiler. Thiocyanate co-inhibitors (KSCN) further enhance protection by scavenging radicals at metal surfaces and complexing metal ions [4] [7].

Table 4: Inhibitor Performance in Neopentyl Acrylate Systems

Inhibitor SystemMechanismEffective Temp Range (°C)Radical Trapping Stoichiometry (n)Key Limitation
MeHQ (200-500 ppm)Peroxyl radical scavenging (requires O₂)25-80~2Low O₂/high T ineffective
PTZ (100-300 ppm)Carbon radical scavenging, forms nitroxide25-120>10Color formation, oxidation
4-OH-TEMPO (50-200 ppm)Direct radical termination (anaerobic)25-1501 (but catalytic cycles possible)Cost, potential viscosity increase
KSCN + K₂CO₃ (Composite Catalyst)Radical scavenging + Metal ion complexation80-140N/A (continuous action)Minor rate suppression
PTZ + 4-OH-TEMPO (Synergy)Dual radical scavenging & regeneration25-150Highly extended (superstoichiometric)Requires acid for full synergy

List of Compounds Mentioned:

  • Neopentyl Acrylate
  • Methyl Acrylate
  • Ethyl Acrylate
  • Acrylic Acid
  • Neopentyl Glycol (NPG)
  • Methanol
  • Cesium Fluoride (CsF)
  • Potassium Fluoride (KF)
  • Alumina (α-Al₂O₃, γ-Al₂O₃)
  • Potassium Carbonate (K₂CO₃)
  • Sodium Carbonate (Na₂CO₃)
  • Potassium Thiocyanate (KSCN)
  • Sodium Thiocyanate (NaSCN)
  • Phosphorous Acid
  • Hydroquinone (HQ)
  • Hydroquinone Monomethyl Ether (MeHQ)
  • Phenothiazine (PTZ)
  • Phenoxazine (PNX)
  • 4-Hydroxy-TEMPO (TEMPOL)
  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
  • N,N′-Di-sec-butyl-p-phenylenediamine (PPDA)
  • Amberlyst-15
  • Sulfated Zirconia

Properties

CAS Number

4513-36-4

Product Name

Neopentyl acrylate

IUPAC Name

2,2-dimethylpropyl prop-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

IJLJDZOLZATUFK-UHFFFAOYSA-N

SMILES

CC(C)(C)COC(=O)C=C

Canonical SMILES

CC(C)(C)COC(=O)C=C

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